6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid
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Overview
Description
6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid is a complex organic compound that features a pyrazole ring, a thiazolidine ring, and a hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with a thiazolidine-2,4-dione derivative under basic conditions. The reaction is usually carried out in anhydrous ethanol with piperidine as a catalyst under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Activated MnO₂ in toluene, reflux.
Reduction: Pd/C in acetic acid, room temperature.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a cytotoxic agent against various cancer cell lines, including breast cancer.
Biological Studies: It is used in studies investigating the biological activity of pyrazole and thiazolidine derivatives.
Pharmacological Research: The compound is explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation . Molecular modeling studies have shown that the compound fits well into the active sites of certain enzymes, enhancing its cytotoxic activity .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These compounds share a similar pyrazole-thiazolidine structure and have been studied for their cytotoxic properties.
2-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid: This compound also features a pyrazole-thiazolidine core and is used in similar research applications.
Uniqueness
6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid is unique due to its specific hexanoic acid chain, which may contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-[4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid |
InChI |
InChI=1S/C19H19N3O3S2/c23-16(24)9-5-2-6-10-22-18(25)15(27-19(22)26)11-14-12-20-21-17(14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12,25H,2,5-6,9-10H2,(H,23,24)/b14-11+ |
InChI Key |
WGCXZMCQJRFLOG-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN=C/C2=C\C3=C(N(C(=S)S3)CCCCCC(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(C(=S)S3)CCCCCC(=O)O)O |
Origin of Product |
United States |
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